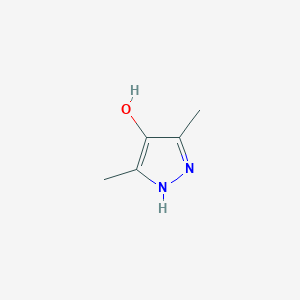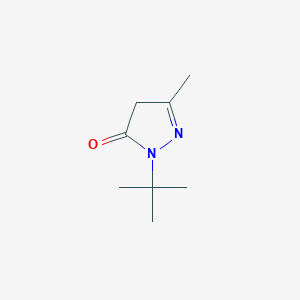
(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid
説明
The compound (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the first paper discusses 3-(2-aminocarbonylphenyl)propanoic acid analogs, which share a similar backbone structure to the compound of interest . These analogs were synthesized and evaluated for their biological activity, particularly as EP3 receptor antagonists. This suggests that (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid may also have potential biological activity worth exploring.
Synthesis Analysis
The synthesis of related compounds involves the introduction of specific moieties to the core structure to enhance biological activity and metabolic stability . Although the exact synthesis of (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is not detailed, the methods used for similar compounds typically involve multi-step organic synthesis, purification, and chiral resolution to obtain the optically active isomers. The synthesis process is guided by rational drug design and often includes the evaluation of metabolic stability in human liver microsomes, which is crucial for determining the potential of a compound as a drug candidate.
Molecular Structure Analysis
The molecular structure of compounds similar to (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid has been studied using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These studies provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. For instance, the NH stretching frequency observed in the IR spectrum can indicate the strength of hydrogen bonding within the molecule, which is essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid. However, the electrochemical behavior of related compounds, such as the dimerization of 2-amino-3-cyano-4-phenylthiophene, has been studied . These reactions often involve the formation of cation radicals and subsequent coupling to form dimers or oligomers. Such studies are important for understanding the reactivity of the compound and its potential to form larger, more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can be inferred from spectroscopic and computational analyses . The first hyperpolarizability and molecular electrostatic potential maps provide insights into the non-linear optical properties and charge distribution within the molecule. The HOMO and LUMO analysis helps in understanding the electronic transitions and potential sites for chemical reactivity. These properties are crucial for predicting the behavior of the compound in various environments and its suitability for specific applications.
科学的研究の応用
-
- Application Summary : The compound “2,3-dimethoxybenzoic acid” is used in the study of thermophysical properties .
- Methods of Application : The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software .
- Results or Outcomes : The properties covered by both versions (32 total) are described in Properties and Implemented Models .
-
- Application Summary : “2,3-dimethoxybenzoic acid” is used as a starting material for the synthesis of novel amides .
- Methods of Application : The amides were synthesized using TEA as base and THF as solvent . The yields for 2,3-Dimethoxybenzamides were between 43–50% .
- Results or Outcomes : The synthesized amides were obtained in good yields .
-
- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
- Methods of Application : The compounds were synthesized using TEA as base and THF as solvent . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
-
- Application Summary : Amide compounds, such as those synthesized from 2,3-dimethoxybenzoic acid, have been used in drug discovery .
- Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results or Outcomes : The synthesized amides have been used in various fields including medical, industrial, biological and potential drug industries .
-
- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
- Methods of Application : The compounds were synthesized using TEA as base and THF as solvent . The in vitro antibacterial activity of all the compounds was determined by testing their growth inhibitory activity against different bacteria .
- Results or Outcomes : The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
-
- Application Summary : Amide compounds, such as those synthesized from 2,3-dimethoxybenzoic acid, have been used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results or Outcomes : Amides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Safety And Hazards
The safety data sheet for “®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment. If inhaled, the affected individual should be moved to fresh air and kept at rest. If it comes into contact with skin or eyes, the area should be rinsed thoroughly with water .
特性
IUPAC Name |
(3R)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFWLSJPXJTSMZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375908 | |
| Record name | (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
CAS RN |
742691-70-9 | |
| Record name | (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)





